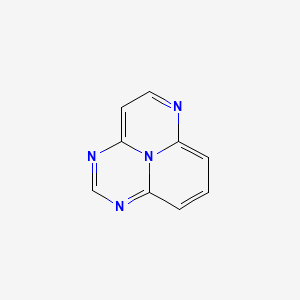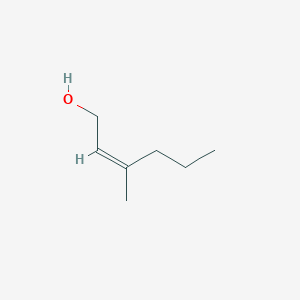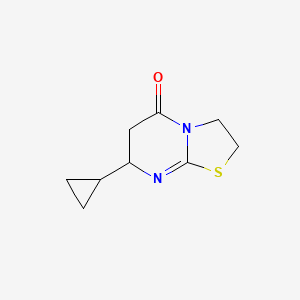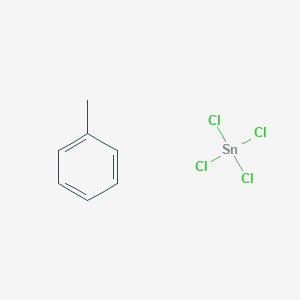
Tetrachlorostannane--toluene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachlorostannane–toluene (1/1) can be synthesized by directly mixing equimolar amounts of tetrachlorostannane and toluene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as tetrachlorostannane is highly reactive with water.
Industrial Production Methods: In an industrial setting, the production of tetrachlorostannane–toluene (1/1) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and mixing speed. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlorostannane–toluene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert tetrachlorostannane to lower oxidation states of tin.
Substitution: The chlorine atoms in tetrachlorostannane can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide (SnO₂), while substitution reactions can produce various organotin compounds.
Aplicaciones Científicas De Investigación
Tetrachlorostannane–toluene (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tetrachlorostannane–toluene (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Tetrachlorostannane–toluene (1/1) can be compared with other similar compounds, such as:
Tetrachlorostannane: The parent compound, which lacks the toluene component.
Organotin Compounds: Compounds where tin is bonded to organic groups, such as trimethyltin chloride and tributyltin oxide.
Other Metal-Toluene Complexes: Complexes involving other metals, such as titanium-toluene and zirconium-toluene complexes.
Propiedades
Número CAS |
36065-04-0 |
|---|---|
Fórmula molecular |
C7H8Cl4Sn |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
tetrachlorostannane;toluene |
InChI |
InChI=1S/C7H8.4ClH.Sn/c1-7-5-3-2-4-6-7;;;;;/h2-6H,1H3;4*1H;/q;;;;;+4/p-4 |
Clave InChI |
DLKBDVYUTQJYQL-UHFFFAOYSA-J |
SMILES canónico |
CC1=CC=CC=C1.Cl[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
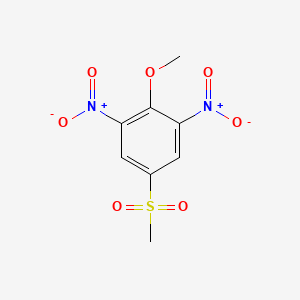
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
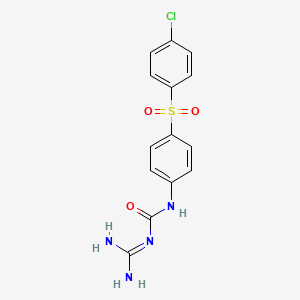
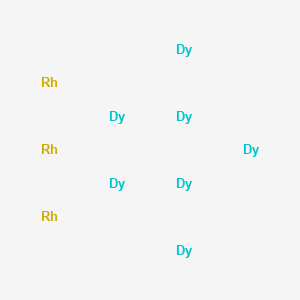
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
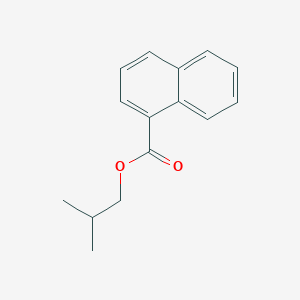
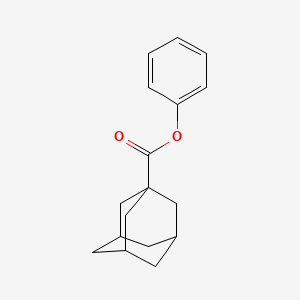
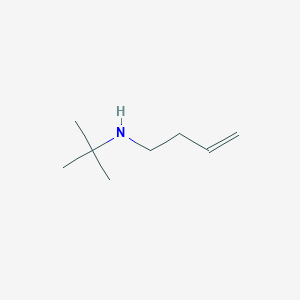
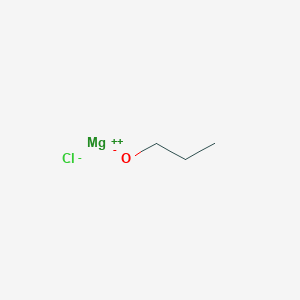
![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
